6-Cyclopropyl-3-methoxy-2-pyrazinamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-cyclopropyl-3-methoxypyrazin-2-amine |
InChI |
InChI=1S/C8H11N3O/c1-12-8-7(9)11-6(4-10-8)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,11) |
InChI Key |
ZLEJFWNROJTMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1N)C2CC2 |
Origin of Product |
United States |
Theoretical and Computational Chemistry Studies
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a variety of computational techniques used to simulate and predict the interactions between a small molecule, such as 6-Cyclopropyl-3-methoxy-2-pyrazinamine, and a biological target, typically a protein. These methods are instrumental in predicting the binding affinity and mode of action of a potential drug candidate.
Ligand-target docking simulations are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, which contains a 2-aminopyrazine (B29847) core—a scaffold present in many kinase inhibitors—docking studies would typically be performed against the ATP-binding site of various protein kinases. nih.gov
These simulations would involve preparing a 3D structure of the ligand and a 3D structure of the target protein, often obtained from crystallographic data. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each based on a force field that estimates the binding energy. The results would predict the most likely binding pose and provide an estimate of the binding affinity.
While specific docking studies for this compound are not publicly available, the methodology is well-established. For instance, docking studies on other pyrazine (B50134) derivatives have successfully predicted their interactions with targets like PIM-1 kinase and tyrosine kinases. ajchem-a.comjapsonline.com These studies often reveal key hydrogen bonding and hydrophobic interactions that are critical for binding. ajchem-a.com
Table 1: Representative Protein Kinase Targets for Docking Simulations of Aminopyrazine Derivatives
| Protein Target Family | Specific Example(s) | Rationale for Selection |
| Mitotic Kinases | Nek2 | The aminopyrazine scaffold has been shown to bind to this kinase family. nih.govnih.gov |
| Tyrosine Kinases | AXL1, TRKA | Pyrazine-2-carboxamide derivatives have demonstrated inhibitory activity against these targets. ajchem-a.com |
| Histone Deacetylases | HDAC1, HDAC2 | Pyrazine-linked aminobenzamides have been identified as inhibitors. mdpi.com |
| PIM Kinases | PIM-1 | Pyrazine-linked indazoles are known inhibitors of this kinase. japsonline.com |
This table is illustrative of the types of targets that would be relevant for in silico studies of this compound based on its structural motifs.
The analysis of binding modes is a critical step following docking simulations. It involves a detailed examination of the predicted interactions between the ligand and the amino acid residues of the protein's active site. For this compound, a plausible binding mode within a kinase active site can be hypothesized based on the behavior of similar aminopyrazine inhibitors. nih.govacs.org
Typically, the aminopyrazine ring is predicted to form two crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. nih.govacs.org The substituents on the pyrazine ring then project into different pockets of the ATP-binding site.
The cyclopropyl (B3062369) group at the 6-position is a small, rigid, and lipophilic moiety. It would likely occupy a hydrophobic pocket, potentially making van der Waals contacts with nonpolar amino acid residues. The inclusion of cyclopropyl groups in kinase inhibitors has in some cases led to improved potency. nih.gov
The methoxy (B1213986) group at the 3-position could engage in polar contacts or influence the electronic properties of the pyrazine ring. Its positioning would be critical in determining whether it points towards a solvent-exposed region or a specific sub-pocket within the active site. nih.gov
Structural analyses of aminopyrazine inhibitors bound to kinases like Nek2 have revealed that these compounds can induce and bind to unusual, inactive conformations of the kinase, which can be a strategy for achieving inhibitor selectivity. nih.govnih.gov
Table 2: Predicted Key Interactions for this compound in a Kinase Active Site
| Ligand Moiety | Predicted Interaction Type | Potential Interacting Protein Residues (General) |
| 2-Amino Group | Hydrogen Bond Donor | Hinge Region Backbone Carbonyl |
| Pyrazine Nitrogen | Hydrogen Bond Acceptor | Hinge Region Backbone Amide |
| Cyclopropyl Group | Hydrophobic / van der Waals | Aliphatic/Aromatic residues in hydrophobic pocket |
| Methoxy Group | Polar / van der Waals | Varies depending on pocket environment |
This table is a hypothetical representation of potential binding interactions based on known binding modes of analogous compounds.
Molecular recognition hotspots are regions within a protein's binding site that contribute most significantly to the binding free energy. Computational methods, such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations, can be used to predict these hotspots. While computationally intensive, these methods provide a more dynamic and accurate picture of the binding event than static docking.
Key hotspots in kinase active sites often include the hinge region residues that form hydrogen bonds, the "gatekeeper" residue that controls access to a deeper hydrophobic pocket, and residues within the glycine-rich loop. nih.gov The interactions of the cyclopropyl and methoxy groups of the ligand with these specific hotspots would be critical in determining its potency and selectivity profile. The prediction of these hotspots is essential for guiding the rational design of more potent and selective analogs.
Structure Activity Relationship Sar and Molecular Recognition Principles Non Clinical Focus
Elucidation of Structural Determinants for Molecular Interaction
The efficacy of a kinase inhibitor is determined by the specific interactions its structural motifs form within the ATP-binding pocket of the target protein. For 6-Cyclopropyl-3-methoxy-2-pyrazinamine, the cyclopropyl (B3062369) moiety, methoxy (B1213986) group, and the substituted pyrazine (B50134) ring are the key determinants of its molecular interaction profile.
The cyclopropyl group is a valuable substituent in medicinal chemistry, often incorporated to enhance potency and optimize pharmacokinetic properties. hyphadiscovery.com Its rigid, three-dimensional structure allows it to explore and occupy specific, often lipophilic, pockets within a target's binding site that may not be accessible to more flexible alkyl groups.
In the context of kinase inhibition, cyclopropyl groups can be used as isosteres for other functionalities to occupy flat, lipophilic regions of the binding pocket. nih.gov Studies on related kinase inhibitors have shown that substitutions with a cyclopropyl moiety can retain or enhance inhibitory potency compared to similarly sized alkyl groups like cyclobutyl or short alkyl chains. nih.gov This suggests that the specific conformation and electronic nature of the cyclopropyl ring are beneficial for binding. For instance, in a series of EGFR inhibitors, replacing the cyclopropyl moiety with smaller methyl or ethyl groups resulted in a decrease in inhibitory activity, underscoring the importance of the cyclopropyl group for maintaining potency. acs.org
Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This inherent stability can be a strategic advantage in drug design, although it is a pharmacokinetic consideration rather than a direct principle of molecular recognition.
Table 1: Impact of Cyclopropyl and Related Moieties on Kinase Inhibition Data synthesized from studies on related kinase inhibitors.
| Compound Series | Moiety | Target Kinase | Relative Potency (IC50) | Reference |
| Btk Inhibitors | Cyclopropyl amide | Btk | 7.1 nM | nih.gov |
| Btk Inhibitors | Cyclobutyl amide | Btk | Less Potent | nih.gov |
| EGFR Inhibitors | Cyclopropyl sulfonamide | EGFRLR/TM/CS | High | acs.org |
| EGFR Inhibitors | Methyl sulfonamide | EGFRLR/TM/CS | Decreased | acs.org |
| EGFR Inhibitors | Ethyl sulfonamide | EGFRLR/TM/CS | Decreased | acs.org |
IC50: Half maximal inhibitory concentration. Btk: Bruton's tyrosine kinase. EGFR: Epidermal Growth Factor Receptor with mutations.
The methoxy group at the 3-position of the pyrazine ring plays a significant role in fine-tuning the compound's binding affinity and selectivity. In structural studies of related aminopyrazine inhibitors bound to the kinase Nek2, a trimethoxyphenyl group was observed to lie at the entrance of the ATP pocket. nih.gov The methoxy groups engage in crucial hydrophobic contacts with residues such as Ile14 and Gly92. nih.gov A single methoxy group was unambiguously positioned above glycine-rich loop residues, highlighting its contribution to potency through these specific non-covalent interactions. nih.gov
In other kinase inhibitor series, the strategic placement of a methoxy group has been shown to improve selectivity. For example, replacing a 6-isopropoxyindazole with an isosteric ortho-methoxy aniline (B41778) in a series of 2,6-disubstituted pyrazines led to improved kinome-wide selectivity for the target kinase CSNK2A over PIM3. nih.gov This demonstrates that the methoxy group is not merely a passive substituent but an active contributor to the molecule's selectivity profile by influencing the precise fit and interactions within the ATP binding site.
The 2-aminopyrazine (B29847) core is a well-established scaffold for kinase inhibitors. It acts as a bioisostere for the adenine (B156593) base of ATP and typically forms two critical hydrogen bonds with the "hinge" region of the kinase, an area that connects the N- and C-lobes of the enzyme. nih.gov This bidentate hydrogen-bonding pattern is a foundational interaction for anchoring the inhibitor within the ATP binding site.
Mechanistic Insights into Molecular Target Engagement (In Vitro Studies)
In vitro studies provide a window into the molecular mechanisms by which this compound engages its biological targets. These studies elucidate the specific modes of enzyme inhibition and characterize the compound's binding affinity and selectivity across a panel of related proteins.
The primary mechanism of action for this class of compounds is the inhibition of protein kinases, which are critical regulators of cell signaling. nih.gov A key pathway targeted by many aminopyrazine derivatives is the DNA Damage Response (DDR), specifically the ATR/CHK1 axis. nih.govnih.gov The ATR (Ataxia-Telangiectasia and Rad3-related) kinase and its downstream effector CHK1 (Checkpoint kinase 1) are activated in response to replication stress and single-strand DNA breaks. nih.govnih.gov Inhibition of ATR or CHK1 disrupts cell cycle checkpoints, preventing cells from repairing DNA damage before proceeding with cell division. nih.gov A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been identified as potent and highly selective CHK1 inhibitors. researchgate.net
Structural biology studies of aminopyrazine inhibitors targeting the mitotic kinase Nek2 have revealed a particularly interesting inhibition mechanism. These compounds were found to bind to an unusual, inactive "Tyr-down" conformation of the kinase. nih.govnih.gov This mode of inhibition, which stabilizes a non-functional form of the enzyme, prevents its activation via autophosphorylation and represents a distinct mechanism compared to inhibitors that bind to the active kinase conformation. nih.gov
Selectivity is a critical attribute of a kinase inhibitor, as off-target inhibition can lead to undesirable effects. The specific substitution pattern of this compound is designed to confer selectivity for its intended target(s) over other kinases.
Selectivity profiling is typically performed by screening the compound against a large panel of kinases. The unique structural features of the inhibitor contribute to this selectivity. For example, studies on aminopyrazine inhibitors of Nek2 showed that while potent, they could be engineered for selectivity against other kinases like Plk1. nih.gov Similarly, the introduction of a cyclopropane (B1198618) scaffold in an anaplastic lymphoma kinase (ALK) inhibitor was shown to improve selectivity over TrkA. nih.gov The combination of the core scaffold, which provides the primary anchor points, and the specific substituents, which probe unique features of the target's binding site, collectively determines the selectivity profile.
Table 2: Representative Kinase Selectivity Data for Aminopyrazine Scaffolds Data synthesized from studies on related kinase inhibitors.
| Compound Series | Primary Target | IC50 (Primary) | Secondary Target | Selectivity (Fold) | Reference |
| 6-anilino-pyrazines | CSNK2A | Nanomolar | PIM3 | >30-fold | nih.gov |
| Aminopyrazine 35 | Nek2 | Potent | Nek1 | ~10-fold | nih.gov |
| ALK Inhibitors | ALK | 1.8 nM | TrkA | High | nih.gov |
Conformational Flexibility and Ligand Efficiency in Molecular Design
A comprehensive search of scientific literature and patent databases did not yield specific research findings on the conformational flexibility or ligand efficiency of this compound. Detailed experimental or computational studies detailing the torsional angles, rotational energy barriers, or specific ligand efficiency metrics such as Ligand Efficiency (LE), Binding Efficiency Index (BEI), or Surface-Efficiency Index (SEI) for this particular compound are not publicly available.
Therefore, a quantitative analysis and the generation of specific data tables as requested cannot be provided without resorting to speculation. The principles of conformational flexibility and ligand efficiency are fundamental in molecular design, and their theoretical application to this compound can be discussed in general terms.
Conformational Flexibility:
The conformational flexibility of this compound would primarily be influenced by the rotation around the single bonds connecting the cyclopropyl and methoxy groups to the pyrazine ring.
Cyclopropyl Group: The orientation of the cyclopropyl group relative to the pyrazine ring can influence the molecule's shape and its potential interactions with a biological target. The rotation around the C-C bond connecting these two rings would have a specific energy profile, with certain conformations being more energetically favorable.
Understanding these conformational preferences is crucial in drug design, as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be the lowest energy conformation in solution.
Ligand Efficiency:
Ligand efficiency metrics are used to assess the binding affinity of a compound in relation to its size. This helps in the selection and optimization of fragments and lead compounds in drug discovery. The calculation of these metrics requires experimental binding data (e.g., IC50, Ki, or Kd) for the compound against a specific biological target. As no such data for this compound is available in the public domain, a discussion of its ligand efficiency remains theoretical.
Should binding data become available, the following metrics could be calculated:
| Metric | Formula | Description |
| Ligand Efficiency (LE) | LE = (1.37/N) * pIC50 | Relates binding affinity to the number of non-hydrogen atoms (N). |
| Binding Efficiency Index (BEI) | BEI = pIC50 / MW (kDa) | Relates binding affinity to the molecular weight (MW) in kilodaltons. |
| Surface-Efficiency Index (SEI) | SEI = pIC50 / (PSA/100) | Relates binding affinity to the polar surface area (PSA). |
Without specific research on this compound, any further discussion on its conformational flexibility and ligand efficiency would be speculative and fall outside the scope of providing scientifically accurate, data-driven information.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise structure of 6-Cyclopropyl-3-methoxy-2-pyrazinamine can be determined.
While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369), methoxy (B1213986), amino, and pyrazine (B50134) ring moieties.
Cyclopropyl Protons: The protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm.
Methoxy Protons: The three equivalent protons of the methoxy group (-OCH₃) would give rise to a sharp singlet, expected to be in the range of 3.5 to 4.0 ppm.
Amino Protons: The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Pyrazine Proton: The single proton attached to the pyrazine ring would be found in the downfield aromatic region, likely between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the nitrogen atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule.
Cyclopropyl Carbons: The carbons of the cyclopropyl group would be expected to resonate in the upfield region, typically between 5 and 20 ppm.
Methoxy Carbon: The carbon of the methoxy group would likely appear in the range of 50 to 60 ppm.
Pyrazine Ring Carbons: The carbons of the pyrazine ring would be observed in the downfield region, generally between 130 and 160 ppm. The carbon atoms directly bonded to the nitrogen atoms and the methoxy and amino groups would have distinct chemical shifts reflecting their electronic environments.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl (CH) | Multiplet (approx. 1.5-2.0) | Approx. 10-20 |
| Cyclopropyl (CH₂) | Multiplet (approx. 0.5-1.5) | Approx. 5-15 |
| Methoxy (CH₃) | Singlet (approx. 3.8) | Approx. 55 |
| Amino (NH₂) | Broad Singlet (variable) | N/A |
| Pyrazine (CH) | Singlet (approx. 7.5) | Approx. 120-130 |
| Pyrazine (C-NH₂) | N/A | Approx. 140-150 |
| Pyrazine (C-OCH₃) | N/A | Approx. 150-160 |
| Pyrazine (C-Cyclopropyl) | N/A | Approx. 145-155 |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional groups.
N-H Stretching: The amino group (-NH₂) would show one or two sharp to broad bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: The C-H bonds of the cyclopropyl group and the pyrazine ring would have stretching vibrations in the 2850-3100 cm⁻¹ region. The methoxy C-H bonds would also appear in this range.
C=N and C=C Stretching: The aromatic pyrazine ring would display characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O bond of the methoxy group would result in a strong absorption band, typically in the 1000-1300 cm⁻¹ range.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Amino (-NH₂) | N-H Stretch | 3300-3500 | Weak |
| Cyclopropyl/Pyrazine | C-H Stretch | 2850-3100 | Moderate to Strong |
| Pyrazine Ring | C=N, C=C Stretch | 1400-1600 | Strong |
| Methoxy (-OCH₃) | C-O Stretch | 1000-1300 | Weak to Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio of the resulting ions.
For this compound (C₈H₁₁N₃O), the molecular weight is approximately 165.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 165.
The fragmentation pattern would provide further structural information. Likely fragmentation pathways could include:
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z 150.
Loss of a cyclopropyl group, leading to a fragment at m/z 124.
Cleavage of the methoxy group, resulting in a fragment at m/z 134.
Characteristic fragmentation of the pyrazine ring.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself may not be available, this technique is invaluable for studying its derivatives.
By synthesizing a suitable crystalline derivative of the compound, X-ray diffraction analysis can provide precise information on:
Bond lengths and angles.
The planarity of the pyrazine ring.
The conformation of the cyclopropyl and methoxy groups relative to the pyrazine ring.
Intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing.
This detailed structural information is crucial for understanding the molecule's physical properties and its interactions with other molecules, which is of significant interest in fields such as medicinal chemistry and materials science.
Application of 6 Cyclopropyl 3 Methoxy 2 Pyrazinamine in Materials and Chemical Probes
Role as a Chemical Intermediate in Complex Molecule Synthesis
There is limited specific information available in peer-reviewed literature detailing the role of 6-Cyclopropyl-3-methoxy-2-pyrazinamine as a key intermediate in the synthesis of more complex molecules. In principle, its structure, featuring a reactive amine group and a methoxy (B1213986) group on the pyrazine (B50134) ring, alongside a cyclopropyl (B3062369) substituent, suggests its potential as a building block. The aminopyrazine core is a well-established pharmacophore and a versatile synthetic precursor in medicinal chemistry. For instance, various aminopyrazine derivatives are utilized in the construction of kinase inhibitors and other biologically active compounds. However, specific, documented synthetic routes employing this compound as the starting material or a crucial intermediate are not extensively reported.
Potential as a Ligand in Catalysis or Coordination Chemistry
The nitrogen atoms within the pyrazine ring and the exocyclic amino group of this compound present potential coordination sites for metal ions. This suggests a theoretical potential for its use as a ligand in catalysis or coordination chemistry. Metal complexes involving pyrazine-based ligands have been investigated for various catalytic applications. The electronic properties of the pyrazine ring, modified by the electron-donating methoxy and amino groups and the sterically distinct cyclopropyl group, could influence the stability and catalytic activity of a corresponding metal complex. However, there is a lack of specific studies that have synthesized, characterized, and evaluated the catalytic or coordination chemistry of metal complexes specifically incorporating this compound as a ligand.
Development as Molecular Probes for Biochemical Pathways (Non-Therapeutic)
The development of fluorescent molecular probes often relies on heterocyclic scaffolds that can be functionalized to interact with specific biological targets and produce a detectable signal. While pyrazine derivatives have been explored for such purposes, there is no specific, published research on the development of this compound into molecular probes for biochemical pathways in a non-therapeutic context. The intrinsic photophysical properties of this compound have not been characterized in the literature, which is a foundational step in the design of fluorescent probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
